molecular formula C26H34N2O6S B1210270 FK 448 CAS No. 85858-77-1

FK 448

Cat. No.: B1210270
CAS No.: 85858-77-1
M. Wt: 502.6 g/mol
InChI Key: BVNMUHYZMQDZPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FK-448 involves several key steps. The initial step includes the reaction of 1-isopropylpiperazine with 4-ethoxycarbonyloxybenzoylchloride in chloroform using triethylamine as a proton scavenger . This reaction yields 4-(4-isopropylpiperazinocarbonyl)phenol, which is then subjected to further reactions to produce FK-448 .

Industrial Production Methods

While specific industrial production methods for FK-448 are not extensively documented, the synthesis generally follows the outlined synthetic routes with optimization for large-scale production. This includes the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

FK-448 undergoes several types of chemical reactions, including:

    Oxidation: FK-448 can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups within FK-448, altering its chemical properties.

    Substitution: FK-448 can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions involving FK-448 include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives of FK-448, while substitution reactions can produce various substituted analogs .

Comparison with Similar Compounds

Similar Compounds

    Soybean Trypsin Inhibitor: Another inhibitor of digestive enzymes but with a broader range of targets.

    Aprotinin: A protease inhibitor with applications in reducing blood loss during surgery.

    Leupeptin: An inhibitor of serine and cysteine proteases with various research applications.

Uniqueness of FK-448

FK-448 is unique due to its high specificity and potency as a chymotrypsin inhibitor . Unlike other inhibitors, FK-448 has shown significant potential in enhancing the intestinal absorption of insulin, making it a promising candidate for diabetes treatment . Its specificity also reduces the likelihood of off-target effects, making it a valuable tool in biochemical and medical research .

Properties

CAS No.

85858-77-1

Molecular Formula

C26H34N2O6S

Molecular Weight

502.6 g/mol

IUPAC Name

methanesulfonic acid;[4-(4-propan-2-ylpiperazine-1-carbonyl)phenyl] 1,2,3,4-tetrahydronaphthalene-1-carboxylate

InChI

InChI=1S/C25H30N2O3.CH4O3S/c1-18(2)26-14-16-27(17-15-26)24(28)20-10-12-21(13-11-20)30-25(29)23-9-5-7-19-6-3-4-8-22(19)23;1-5(2,3)4/h3-4,6,8,10-13,18,23H,5,7,9,14-17H2,1-2H3;1H3,(H,2,3,4)

InChI Key

BVNMUHYZMQDZPJ-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C3CCCC4=CC=CC=C34.CS(=O)(=O)O

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C3CCCC4=CC=CC=C34.CS(=O)(=O)O

89703-10-6

Synonyms

4-(4-isopropylpiperazinocarbonyl)phenyl 1,2,3,4-tetrahydro-1-naphthoate methanesulfonate
FK 448
FK-448

Origin of Product

United States

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